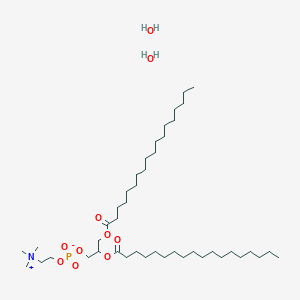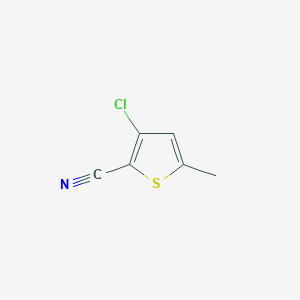
3-Chloro-5-methylthiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methylthiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of transition metal catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated thiophene derivatives, while oxidation can produce sulfoxides and sulfones .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-methylthiophene-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine, methyl, and nitrile groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action can vary, but they often include modulation of biochemical processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-methylthiophene-2-carbonitrile: A closely related compound with similar structural features.
2-Chloro-5-methylthiophene: Another thiophene derivative with a chlorine atom at the second position.
3-Methylthiophene-2-carbonitrile: A thiophene derivative with a methyl group at the third position and a nitrile group at the second position.
Uniqueness
3-Chloro-5-methylthiophene-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the nitrile group at the second position provides distinct electronic and steric properties that differentiate it from other thiophene derivatives .
Eigenschaften
Molekularformel |
C6H4ClNS |
|---|---|
Molekulargewicht |
157.62 g/mol |
IUPAC-Name |
3-chloro-5-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 |
InChI-Schlüssel |
LOAVTXAAHIZNJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


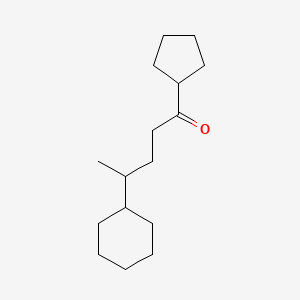
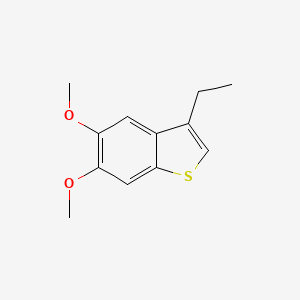
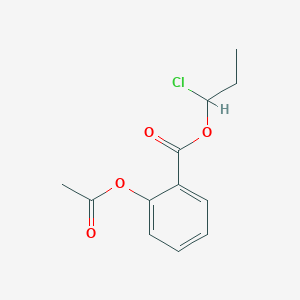
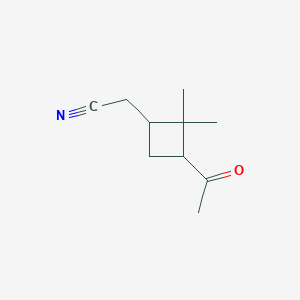
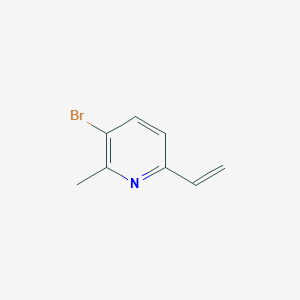
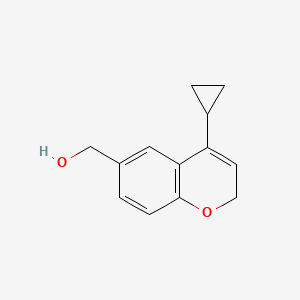
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
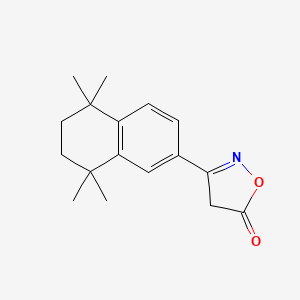
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)

![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
